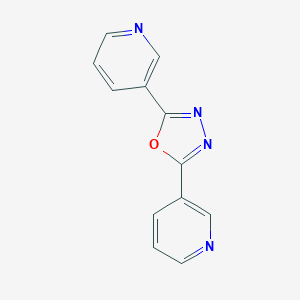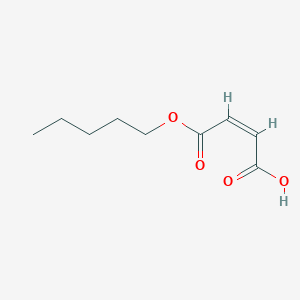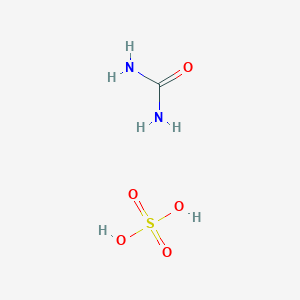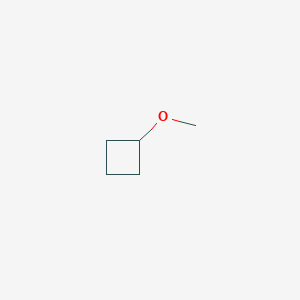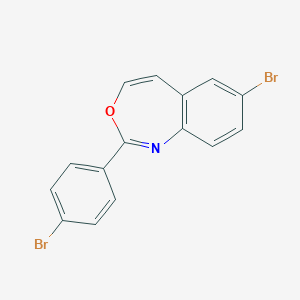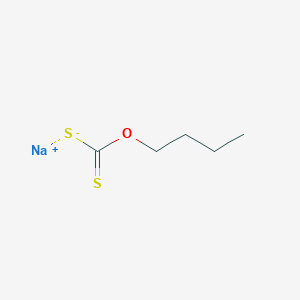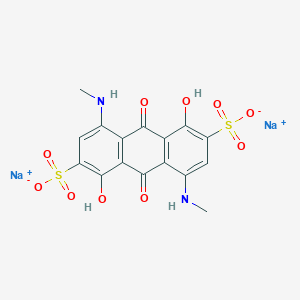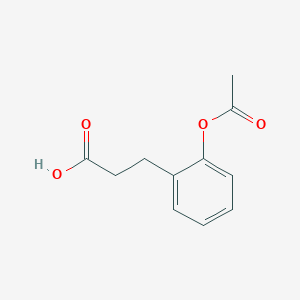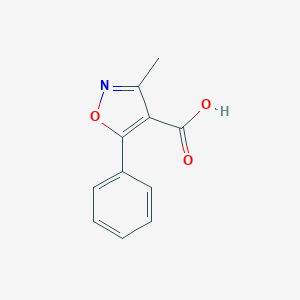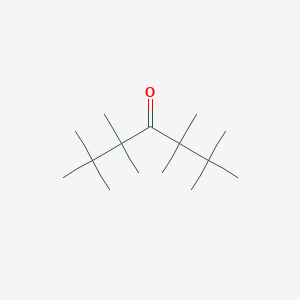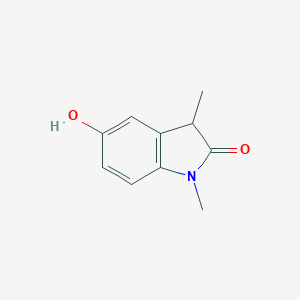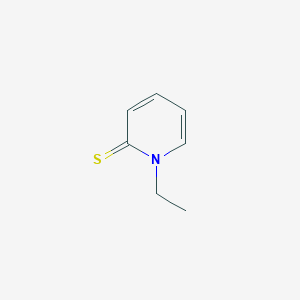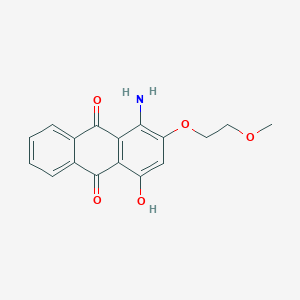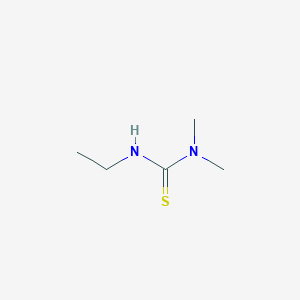
3-Ethyl-1,1-dimethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,1-dimethylthiourea (EDTU) is a chemical compound that is widely used in scientific research. It is a thiourea derivative that has been found to exhibit a range of biological and chemical properties. EDTU has been studied extensively for its potential use in various fields of research, including biochemistry, pharmacology, and environmental science. In
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,1-dimethylthiourea has been used in various scientific research applications. It has been studied for its potential use as an antioxidant, anticancer agent, and antimicrobial agent. 3-Ethyl-1,1-dimethylthiourea has also been used in the study of enzyme kinetics and in the determination of metal ions in biological samples.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,1-dimethylthiourea is not fully understood. However, it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species. 3-Ethyl-1,1-dimethylthiourea has also been found to inhibit the activity of certain enzymes, including catalase and superoxide dismutase.
Biochemische Und Physiologische Effekte
3-Ethyl-1,1-dimethylthiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to protect against oxidative stress and to have anti-inflammatory properties. 3-Ethyl-1,1-dimethylthiourea has also been found to induce apoptosis in cancer cells and to exhibit antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-1,1-dimethylthiourea has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. 3-Ethyl-1,1-dimethylthiourea is also stable and can be stored for extended periods of time. However, 3-Ethyl-1,1-dimethylthiourea has some limitations. It has been found to be toxic to certain cell types and can interfere with certain assays.
Zukünftige Richtungen
There are several future directions for research involving 3-Ethyl-1,1-dimethylthiourea. One area of interest is the development of 3-Ethyl-1,1-dimethylthiourea as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of 3-Ethyl-1,1-dimethylthiourea in environmental science, particularly in the removal of heavy metals from contaminated soils and water. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-1,1-dimethylthiourea and to explore its potential use in various fields of research.
Synthesemethoden
The synthesis of 3-Ethyl-1,1-dimethylthiourea involves the reaction of ethyl isothiocyanate with dimethylamine in the presence of a catalyst. The reaction produces 3-Ethyl-1,1-dimethylthiourea as a white crystalline powder. The purity of the compound can be increased through recrystallization in ethanol.
Eigenschaften
CAS-Nummer |
15361-86-1 |
|---|---|
Produktname |
3-Ethyl-1,1-dimethylthiourea |
Molekularformel |
C5H12N2S |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
3-ethyl-1,1-dimethylthiourea |
InChI |
InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
InChI-Schlüssel |
VKFXRBZSVGYYSA-UHFFFAOYSA-N |
Isomerische SMILES |
CCN=C(N(C)C)S |
SMILES |
CCNC(=S)N(C)C |
Kanonische SMILES |
CCNC(=S)N(C)C |
Andere CAS-Nummern |
15361-86-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



